

A Technical Guide to the Synthetic Applications of 2-Chlorophenylacetyl Chloride

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Compound of Interest

Compound Name: *2-Chlorophenylacetyl chloride*

Cat. No.: *B1584055*

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Abstract

2-Chlorophenylacetyl chloride (CAS No. 51512-09-5) is a highly reactive acyl chloride that serves as a pivotal building block in modern organic synthesis. Its utility stems from the electrophilic nature of the acyl chloride moiety, combined with the specific steric and electronic properties conferred by the ortho-chlorinated phenyl ring. This guide provides an in-depth exploration of its principal applications, focusing on its role in the construction of key chemical scaffolds relevant to the pharmaceutical and fine chemical industries. We will dissect its core reactivity through fundamental transformations—including amide bond formation, esterification, and Friedel-Crafts acylation—and explore its potential in the synthesis of complex molecular architectures, such as the core of non-steroidal anti-inflammatory drugs (NSAIDs). Each section is grounded in mechanistic principles, supported by detailed experimental protocols and authoritative references to ensure scientific integrity and practical applicability for researchers, chemists, and drug development professionals.

Introduction to 2-Chlorophenylacetyl Chloride

2-Chlorophenylacetyl chloride is a bifunctional organic compound featuring a reactive acyl chloride group attached to a 2-chlorophenyl moiety. This structure makes it an ideal precursor for introducing the 2-chlorophenylacetyl group into a wide array of molecules. The electron-withdrawing nature of the chlorine atom on the phenyl ring and the carbonyl oxygen polarizes the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

Chemical Identity and Physicochemical Properties

The fundamental properties of **2-Chlorophenylacetyl chloride** are summarized below. These characteristics are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
IUPAC Name	2-(2-chlorophenyl)acetyl chloride	[1]
CAS Number	51512-09-5	[1]
Molecular Formula	C ₈ H ₆ Cl ₂ O	[1]
Molecular Weight	189.04 g/mol	[1]
Appearance	Clear to yellow liquid	[2]
Boiling Point	120 °C at 23 mmHg	[2]
Density	1.196 g/mL at 25 °C	[2]

Core Reactivity: The Acyl Chloride Functional Group

The primary reactivity of **2-Chlorophenylacetyl chloride** is dictated by the acyl chloride group (-COCl). The chlorine atom is an excellent leaving group, and the adjacent carbonyl group strongly activates the carbon atom toward nucleophilic acyl substitution. This allows for efficient reactions with a wide range of nucleophiles, including amines, alcohols, and arenes, to form stable amides, esters, and ketones, respectively.[\[3\]](#)

Safety and Handling Precautions

As a reactive acyl chloride, this compound is corrosive and a lachrymator. It reacts violently with water and other protic solvents, liberating toxic hydrogen chloride (HCl) gas.[\[4\]](#)[\[5\]](#) Therefore, stringent safety measures are imperative.

- Handling: Must be handled in a well-ventilated chemical fume hood.[\[6\]](#)[\[7\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[\[7\]](#)

- Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon), away from moisture and incompatible materials like bases and strong oxidizing agents.[6][8]
- Spills: Absorb spills with inert, dry material (e.g., sand or silica gel) and dispose of as hazardous waste. Do not use water.[4]

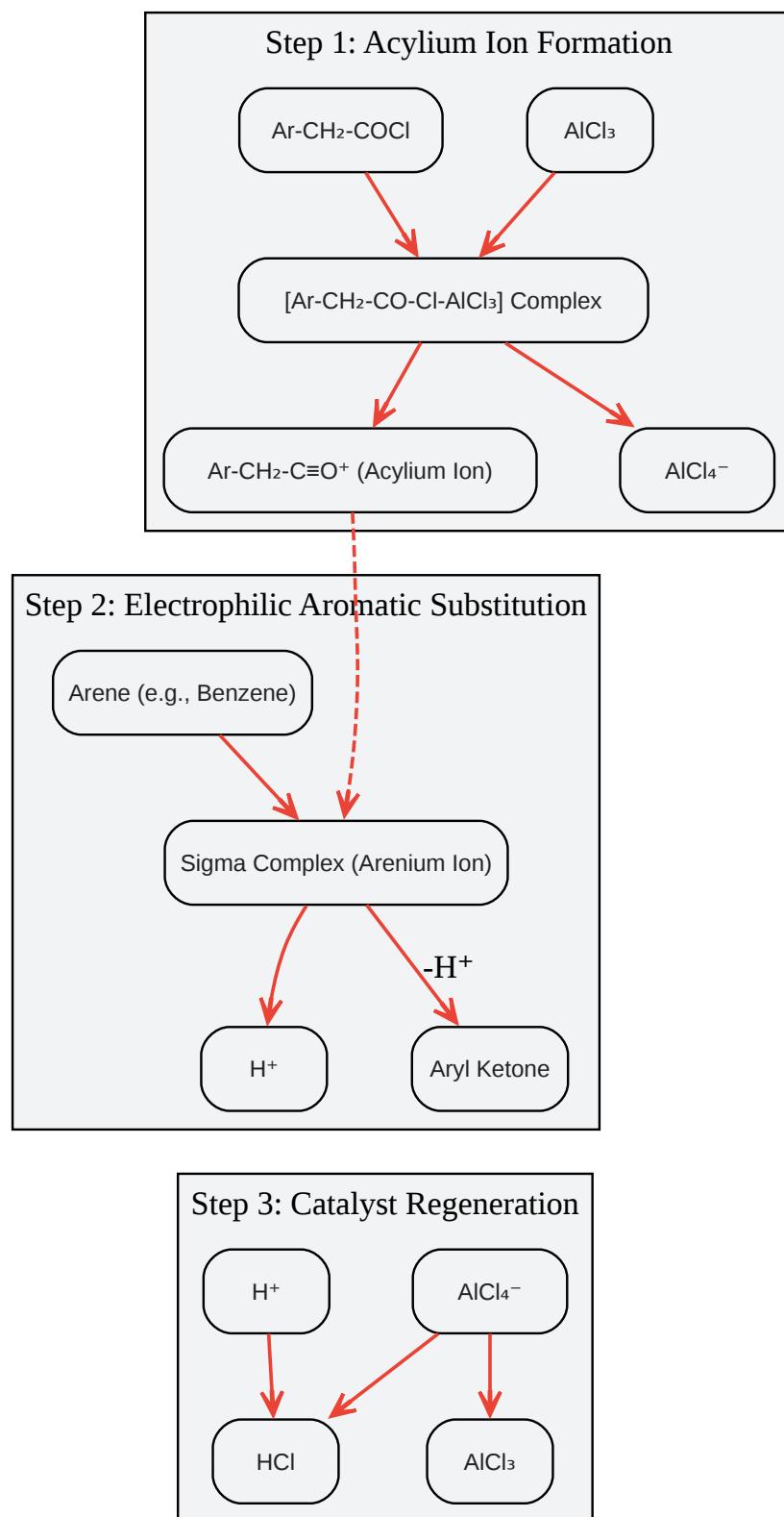
Foundational Reactions in Organic Synthesis

The versatility of **2-Chlorophenylacetyl chloride** is best demonstrated through its application in several cornerstone reactions of organic synthesis.

Amide Synthesis via Nucleophilic Acyl Substitution

The reaction between **2-Chlorophenylacetyl chloride** and primary or secondary amines is a robust and high-yielding method for forming amide bonds. This reaction is fundamental in the synthesis of countless pharmaceutical agents and other fine chemicals.

Causality of Experimental Choices: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acyl chloride.[9] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation and deactivation of the amine nucleophile.[9]

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